molecular formula C17H22N2O2 B5799630 N-(tert-butyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide

N-(tert-butyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide

Cat. No. B5799630
M. Wt: 286.37 g/mol
InChI Key: VGALLQKDRWLQFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(tert-butyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide and related compounds often involves multi-component reactions, such as the Passerini three-component reaction, which allows for the efficient combination of isocyanides, aldehydes, and acids in a single step. For example, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides have been synthesized using a Passerini reaction between an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids, showcasing the versatility of this synthetic approach in producing complex acetamide derivatives (Jafar Taran et al., 2014).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including N-(tert-butyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide, is characterized by intramolecular hydrogen bonding and specific spatial arrangements that influence their reactivity and interaction with biological targets. Studies on related compounds, such as substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, have revealed diverse hydrogen-bonding patterns that contribute to the stabilization of these molecules in different conformations (Gerson López et al., 2010).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions that exploit their functional groups for further modification or interaction with other molecules. The presence of tert-butyl groups, in particular, can influence the reactivity and stability of these compounds, as seen in the multicomponent reactions that produce fused quinolines and isoquinolines through sequential C-N bond formations (Prasenjit Sau et al., 2018).

properties

IUPAC Name

N-tert-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-11-6-7-13-9-14(16(21)18-15(13)8-11)10-19(12(2)20)17(3,4)5/h6-9H,10H2,1-5H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGALLQKDRWLQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(=O)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]acetamide

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